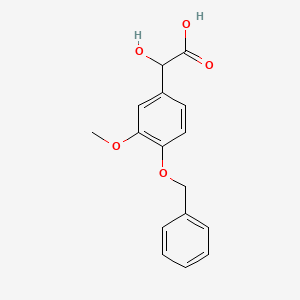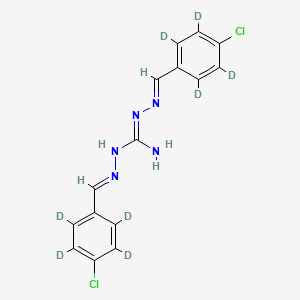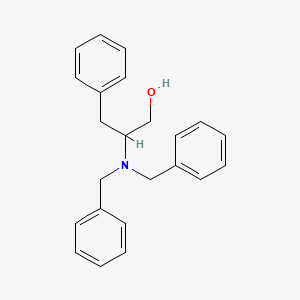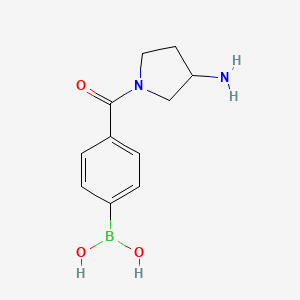
3-(2-Pyridyl)-1,2,5-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Pyridyl)-1,2,5-oxadiazole: is a heterocyclic compound that features a pyridine ring fused to an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridylhydrazine with carbonyl compounds under oxidative conditions. The reaction is often carried out in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, which facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Pyridyl)-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Pyridyl)-1,2,5-oxadiazole is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use in developing new drugs for various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the production of advanced materials. Its properties make it suitable for applications in electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of 3-(2-Pyridyl)-1,2,5-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and participate in various biochemical pathways.
Comparación Con Compuestos Similares
- 3-(2-Pyridyl)-5-phenyl-1,2,5-oxadiazole
- 2-(2-Pyridyl)-1,3,4-oxadiazole
- 3-(2-Pyridyl)-1,2,4-oxadiazole
Comparison: 3-(2-Pyridyl)-1,2,5-oxadiazole is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For example, the position of the nitrogen atoms in the oxadiazole ring can influence the compound’s ability to interact with biological targets or participate in chemical reactions.
Propiedades
Fórmula molecular |
C7H5N3O |
|---|---|
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
3-pyridin-2-yl-1,2,5-oxadiazole |
InChI |
InChI=1S/C7H5N3O/c1-2-4-8-6(3-1)7-5-9-11-10-7/h1-5H |
Clave InChI |
HSQIGAUGBWBFIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NON=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)

![5-Fluoro-2-[4-(4-nitrophenyl)-1-piperazinyl]pyrimidine](/img/structure/B13707075.png)





![2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one](/img/structure/B13707110.png)



![[13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B13707138.png)
